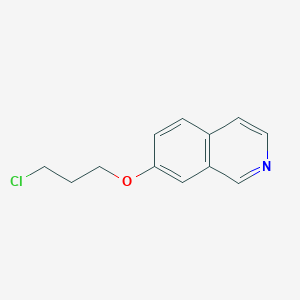

7-(3-Chloropropoxy)isoquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H12ClNO |

|---|---|

Peso molecular |

221.68 g/mol |

Nombre IUPAC |

7-(3-chloropropoxy)isoquinoline |

InChI |

InChI=1S/C12H12ClNO/c13-5-1-7-15-12-3-2-10-4-6-14-9-11(10)8-12/h2-4,6,8-9H,1,5,7H2 |

Clave InChI |

DVRZCFYUFLOLAZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=C1C=CN=C2)OCCCCl |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 7 3 Chloropropoxy Isoquinoline

Retrosynthetic Analysis of the 7-(3-Chloropropoxy)isoquinoline Scaffold

A retrosynthetic analysis of 7-(3-Chloropropoxy)isoquinoline reveals two primary bond disconnections. The most logical disconnection is at the C7-oxygen bond, which simplifies the target molecule into two key precursors: 7-hydroxyisoquinoline (B188741) and 1-chloro-3-iodopropane (B107403) (or a related 3-halopropane). This approach allows for the synthesis of the isoquinoline (B145761) core first, followed by the regioselective installation of the chloropropoxy side chain.

An alternative, though less common, disconnection could involve breaking a C-C bond within the isoquinoline ring itself. This would lead back to more fundamental starting materials, requiring the construction of the substituted benzene (B151609) ring and the nitrogen-containing portion of the heterocycle in a convergent manner. However, the former strategy is generally more efficient and is the focus of the subsequent sections.

Established Synthetic Routes to the Isoquinoline Ring System

The isoquinoline core is a privileged scaffold in numerous natural products and pharmacologically active compounds. acs.org Several classical and modern methods have been developed for its construction.

Bischler-Napieralski Reaction and its Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. wikipedia.orgnrochemistry.com It involves the intramolecular electrophilic cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.comjk-sci.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. nrochemistry.com

The reaction is typically most effective when the aromatic ring is electron-rich, as this facilitates the intramolecular electrophilic aromatic substitution. nrochemistry.comjk-sci.com For the synthesis of a 7-substituted isoquinoline, the starting β-arylethylamide would require a substituent at the meta-position of the phenyl ring. The cyclization then preferentially occurs at the para-position relative to this activating group. jk-sci.com Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields. organic-chemistry.org

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction: one proceeding through a dichlorophosphoryl imine-ester intermediate and the other via a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org

Pictet-Spengler Reaction and Stereoselective Approaches

The Pictet-Spengler reaction provides another powerful method for synthesizing tetrahydroisoquinolines, which can subsequently be oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgresearchgate.net The reaction is considered a special case of the Mannich reaction. wikipedia.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org Electron-rich aromatic systems, such as those found in dopamine (B1211576) derivatives, readily undergo cyclization under mild conditions. wikipedia.orgacs.org For less activated systems, stronger acids and higher temperatures may be necessary. wikipedia.orgresearchgate.net

Recent advancements have focused on stereoselective Pictet-Spengler reactions, employing chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center at C1. Furthermore, the development of N-acyliminium ion Pictet-Spengler reactions has broadened the scope of this transformation to include less reactive aromatic systems. wikipedia.org

Pomeranz-Fritsch Cyclization

The Pomeranz-Fritsch reaction offers a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org The reaction typically proceeds in two stages: the formation of the benzalaminoacetal from a substituted benzaldehyde (B42025) and an aminoacetal, followed by the ring closure. organicreactions.orgresearchgate.net

Various modifications of this reaction have been developed to improve yields, such as the Schlittler-Müller modification, which utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal. acs.org The Pomeranz-Fritsch synthesis is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve via other methods. organicreactions.org However, the reaction can sometimes suffer from low yields, and the conditions often require strong acids like sulfuric acid. wikipedia.orgnih.gov

Modern Catalytic Approaches (e.g., Transition Metal-Catalyzed C-H Activation)

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed C-H activation strategies for the construction and functionalization of heterocyclic systems. acs.orgnih.govyoutube.com These methods offer atom- and step-economical alternatives to traditional named reactions. mdpi.com

Palladium- and rhodium-catalyzed reactions have been particularly prominent in this area. acs.orgmdpi.com For instance, the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes can provide access to substituted hydroisoquinolones with high regioselectivity. mdpi.com The regioselectivity of these reactions is often directed by a coordinating group on the substrate, which positions the metal catalyst for selective C-H bond cleavage. acs.orgnih.govacs.org While direct C-H activation to form the isoquinoline core is an active area of research, these methods are more commonly employed for the functionalization of a pre-existing quinoline (B57606) or isoquinoline ring. mdpi.com

Strategies for Regioselective Introduction of the 3-Chloropropoxy Moiety at C7

Once the 7-hydroxyisoquinoline core is synthesized, the final step is the introduction of the 3-chloropropoxy side chain. This is typically achieved through a Williamson ether synthesis.

The 7-hydroxyisoquinoline is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an electrophilic 3-chloropropylating agent, most commonly 1-bromo-3-chloropropane (B140262) or 1-chloro-3-iodopropane. The use of 1-bromo-3-chloropropane is often preferred due to the higher reactivity of the bromide as a leaving group compared to chloride, allowing for selective displacement of the bromide while retaining the chloride on the propyl chain.

Precursor Synthesis and Functionalization Techniques

The primary and most crucial precursor for the synthesis of 7-(3-Chloropropoxy)isoquinoline is 7-hydroxyisoquinoline . This starting material provides the necessary hydroxyl group on the isoquinoline core, which is the reactive site for the subsequent introduction of the 3-chloropropoxy side chain.

The synthesis of 7-hydroxyisoquinoline itself can be achieved through various established methods in heterocyclic chemistry. One common approach involves the Pomeranz–Fritsch reaction or its modifications, which construct the isoquinoline ring system from appropriate precursors like benzaldehyde and aminoacetoaldehyde diethyl acetal. organic-chemistry.org Another route involves the hydrolysis of 7-aminoisoquinoline via a diazotization reaction. A patent describes a method for preparing 7-hydroxyquinoline-4-carboxylic acid, which involves the diazotization of an amino precursor followed by hydrolysis. researchgate.net

Once 7-hydroxyisoquinoline is obtained, the subsequent functionalization step is the introduction of the 3-chloropropoxy group. This is typically achieved through an etherification reaction, a cornerstone of organic synthesis.

Etherification Reactions and Optimization of Reaction Conditions

The key transformation in the synthesis of 7-(3-Chloropropoxy)isoquinoline is the etherification of the phenolic hydroxyl group of 7-hydroxyisoquinoline. The most widely employed method for this purpose is the Williamson ether synthesis . rsc.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. rsc.org

In the context of synthesizing the target molecule, 7-hydroxyisoquinoline is treated with a suitable base to generate the corresponding 7-isoquinolinate anion. This anion then reacts with an electrophile containing a three-carbon chain and a chlorine atom, most commonly 1-bromo-3-chloropropane . wikipedia.orgnih.govscbt.com The bromide is a better leaving group than chloride, ensuring that the nucleophilic attack preferentially displaces the bromide ion.

The optimization of these reaction conditions is critical to maximize the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.

Table 1: Key Parameters for Williamson Ether Synthesis Optimization

| Parameter | Options & Considerations | Rationale |

| Base | Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) are commonly used. numberanalytics.com | The base must be strong enough to deprotonate the phenolic hydroxyl group of 7-hydroxyisoquinoline effectively. The choice of base can influence the reaction rate and selectivity. |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred. numberanalytics.com | These solvents can dissolve both the ionic phenoxide and the organic alkyl halide, facilitating the reaction. They also do not participate in the reaction as protic solvents might. |

| Temperature | Reaction temperatures can range from room temperature to elevated temperatures. | Higher temperatures generally increase the reaction rate but can also lead to side reactions. Optimization is necessary to find a balance. |

| Phase-Transfer Catalyst | Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed, especially in biphasic systems. youtube.com | A phase-transfer catalyst facilitates the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction. youtube.comcapes.gov.br |

A study on a related compound, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, highlights a practical synthetic method involving an intramolecular cyclization as a key step, which ultimately leads to a quinoline core with the desired side chain. researchgate.net While not a direct Williamson ether synthesis on a pre-formed hydroxyquinoline, the conditions used for similar alkylations in related heterocyclic systems often involve a base like potassium carbonate in a solvent like DMF. researchgate.net

Alternative Halogenation and Alkylation Procedures

While the Williamson ether synthesis using 1-bromo-3-chloropropane is the most direct route, alternative strategies can be envisioned. One such approach would involve a two-step process:

Alkylation with a propanol (B110389) derivative: 7-hydroxyisoquinoline could first be reacted with a molecule containing a three-carbon chain and a terminal hydroxyl group, such as 3-bromopropanol. This would yield 7-(3-hydroxypropoxy)isoquinoline.

Halogenation of the terminal hydroxyl group: The terminal alcohol of the newly introduced side chain could then be converted to a chloride using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

This alternative might be advantageous if the direct alkylation with 1-bromo-3-chloropropane proves to be low-yielding or if purification is challenging due to side products.

Advanced Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Scalability

Modern synthetic chemistry is increasingly focused on developing more efficient, environmentally friendly, and scalable processes. For the synthesis of isoquinoline derivatives like 7-(3-Chloropropoxy)isoquinoline, several advanced methodologies can be applied.

Flow Chemistry Applications in Isoquinoline Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of isoquinolines and their derivatives. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput screening of reaction conditions. nih.gov

For the synthesis of isoquinolines, flow microreactor systems have been successfully employed. For instance, a flow-microreactor-mediated synthesis of 1,2,3,4-tetrahydroisoquinolines has been reported, demonstrating the precise temperature control and efficiency of this technology. researchgate.net The individual steps in the synthesis of 7-(3-Chloropropoxy)isoquinoline, such as the etherification, could be adapted to a flow process, potentially leading to higher yields and purity in shorter reaction times. The synthesis of pharmaceutical intermediates, including those with quinoline scaffolds, has been shown to be amenable to flow chemistry, highlighting its potential for industrial-scale production. rsc.org

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. youtube.comresearchgate.net For the synthesis of 7-(3-Chloropropoxy)isoquinoline, several green chemistry strategies can be implemented.

One key area is the use of more environmentally benign solvents. Traditional Williamson ether syntheses often employ polar aprotic solvents like DMF, which have associated toxicity concerns. Research has explored the use of "greener" solvents, such as deep eutectic solvents or even water with the aid of a phase-transfer catalyst, for O-alkylation reactions. researchgate.netmdpi.com

Another principle is the use of catalytic reagents over stoichiometric ones. While the base in the Williamson ether synthesis is typically used in stoichiometric amounts, the use of phase-transfer catalysts is a step towards catalytic efficiency. Furthermore, exploring solid-supported bases could simplify work-up procedures and facilitate catalyst recycling. Solvent-free reaction conditions, where the reactants are simply ground together, have also been shown to be effective for some etherification reactions, significantly reducing waste. researchgate.net

The development of novel, atom-economical routes to the isoquinoline core itself is also an active area of research aligned with green chemistry principles. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on 7-(3-Chloropropoxy)isoquinoline

The presence of a reactive chloropropyl side chain makes 7-(3-Chloropropoxy)isoquinoline a valuable starting material for the synthesis of a diverse range of analogues. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions.

This allows for the introduction of a wide variety of functional groups at the end of the propoxy chain. For example, reaction with amines would lead to the corresponding amino derivatives. Similarly, reaction with thiols would yield thioethers, and reaction with alkoxides would result in the formation of ethers.

Table 2: Potential Derivatization Reactions of 7-(3-Chloropropoxy)isoquinoline

| Nucleophile | Resulting Functional Group | Potential Analogue Class |

| Amines (R₂NH) | Tertiary or Secondary Amine | Aminoalkoxyisoquinolines |

| Thiols (RSH) | Thioether | Thioalkoxyisoquinolines |

| Alkoxides (RO⁻) | Ether | Dialkoxyalkane-linked isoquinolines |

| Azide (B81097) (N₃⁻) | Azide | Azidoalkoxyisoquinolines (can be further reduced to amines) |

| Cyanide (CN⁻) | Nitrile | Cyanoalkoxyisoquinolines (can be hydrolyzed to carboxylic acids) |

The synthesis of diversely functionalized isoquinolines is a significant area of medicinal chemistry research, as these scaffolds are found in many biologically active compounds. harvard.eduuobasrah.edu.iq The ability to easily modify the side chain of 7-(3-Chloropropoxy)isoquinoline provides a straightforward entry into libraries of novel compounds for biological screening. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from a dichloroquinoline precursor demonstrates the utility of chloro-substituted heterocycles in building complex molecules through nucleophilic substitution. francis-press.comacs.orgmdpi.comresearchgate.netpreprints.org

An exploration of the synthetic pathways and chemical reactivity of 7-(3-Chloropropoxy)isoquinoline reveals a landscape rich with potential for chemical modification. This article delves into the methodologies for its synthesis and the subsequent functionalization of both its side chain and core heterocyclic structure, providing a focused overview of its precursor chemistry and the routes to structural diversification.

1 Modifications of the 3-Chloropropoxy Side Chain (e.g., substitution of chlorine, chain elongation)

The 7-(3-chloropropoxy)isoquinoline molecule possesses a versatile anchor for chemical modification in its 3-chloropropoxy side chain. The terminal primary alkyl chloride is a reactive electrophilic site, amenable to a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, significantly altering the compound's physicochemical properties.

The primary mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion, which is a good leaving group. This reaction is highly efficient for primary alkyl halides.

A range of nucleophiles can be employed to create a library of derivatives. For instance, reaction with sodium azide yields an azido-terminated side chain, which can be further reduced to a primary amine. Direct displacement with ammonia (B1221849) or primary/secondary amines provides access to various amino-functionalized analogues. Other nucleophiles like cyanide, thiols, or carboxylates can also be used to introduce corresponding functionalities.

Table 1: Examples of Nucleophilic Substitution Reactions on the 3-Chloropropoxy Side Chain

| Nucleophile | Reagent Example | Product Side Chain |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | –O–(CH₂)₃–N₃ (3-Azidopropoxy) |

| Amine (Primary) | Methylamine (CH₃NH₂) | –O–(CH₂)₃–NHCH₃ (3-(Methylamino)propoxy) |

| Cyanide | Sodium Cyanide (NaCN) | –O–(CH₂)₃–CN (4-Isoquinolinyloxy)butanenitrile |

| Thiolate | Sodium Thiophenoxide | –O–(CH₂)₃–SPh (3-(Phenylthio)propoxy) |

| Hydroxide | Sodium Hydroxide (NaOH) | –O–(CH₂)₃–OH (3-Isoquinolinyloxy)propan-1-ol |

Chain elongation of the existing 3-chloropropoxy group is a more complex transformation that adds carbon atoms to the side chain. A common strategy involves the displacement of the chloride with cyanide, which adds one carbon. The resulting nitrile can then be hydrolyzed to a carboxylic acid and subsequently reduced to an alcohol. This new terminal alcohol can be converted into a good leaving group (e.g., a tosylate or halide) to allow for further extension via another nucleophilic substitution. Another advanced method for chain elongation involves the alkylation of terminal alkynes, which could be adapted for this system. youtube.com

2 Functionalization of the Isoquinoline Ring System for Structural Diversity

The isoquinoline ring itself is a key target for functionalization to generate structural diversity. The reactivity of the ring towards electrophilic substitution is governed by the electronic properties of its existing substituents. askfilo.comquimicaorganica.org

The 7-propoxy group is an activating, electron-donating group. youtube.comlibretexts.org In electrophilic aromatic substitution reactions, such groups direct incoming electrophiles to the ortho and para positions. In the case of 7-(3-chloropropoxy)isoquinoline, the 7-alkoxy group activates the carbocyclic (benzene) portion of the isoquinoline system. Therefore, electrophiles are directed primarily to the C-6 and C-8 positions, which are ortho to the C-7 substituent. quimicaorganica.org Generally, substitution at the C-5 and C-8 positions of the isoquinoline ring is favored. quimicaorganica.org

Standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto the ring. These include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (–NO₂), likely at the C-8 position.

Halogenation: Employing bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to install a halogen atom.

Friedel-Crafts Acylation: Reacting the molecule with an acyl chloride or anhydride (B1165640) and a Lewis acid like aluminum chloride to append a ketone functionality.

Beyond classical methods, modern C-H activation and functionalization techniques offer powerful tools for regioselective modification of heterocyclic systems like quinolines and isoquinolines. nih.govnih.gov These transition-metal-catalyzed reactions can enable the introduction of alkyl, aryl, or other groups at specific C-H bonds, providing access to derivatives that are difficult to synthesize using traditional approaches.

Table 2: Potential Regioselective Functionalization of the Isoquinoline Ring

| Reaction Type | Reagents | Potential Product (Major Isomer) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-(3-Chloropropoxy)-8-nitroisoquinoline |

| Bromination | Br₂, FeBr₃ | 8-Bromo-7-(3-chloropropoxy)isoquinoline |

These modifications of the isoquinoline core, combined with the side-chain chemistry, allow for the systematic development of a wide array of novel compounds based on the 7-(3-chloropropoxy)isoquinoline scaffold.

Theoretical and Computational Chemistry of 7 3 Chloropropoxy Isoquinoline and Its Derivatives

Molecular Modeling and Geometry Optimization Studies

Molecular modeling is a cornerstone of computational chemistry, providing a virtual three-dimensional representation of a molecule that can be manipulated and analyzed to predict its chemical and physical properties. Geometry optimization is a fundamental process within molecular modeling that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The 3-chloropropoxy side chain of 7-(3-chloropropoxy)isoquinoline introduces conformational flexibility. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. nih.govresearchgate.netresearchgate.net By scanning the PES, researchers can identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

For 7-(3-chloropropoxy)isoquinoline, the key dihedral angles to consider for conformational analysis would be:

C6-C7-O-Cα: Rotation around this bond determines the orientation of the propoxy chain relative to the isoquinoline (B145761) ring.

C7-O-Cα-Cβ: Rotation around this bond influences the extension of the alkyl chain.

O-Cα-Cβ-Cγ: This rotation affects the position of the terminal chlorine atom.

Cα-Cβ-Cγ-Cl: This final rotation further positions the chlorine atom in space.

A systematic scan of these dihedral angles, typically in increments of 10-30 degrees, followed by geometry optimization at each step, would reveal the global minimum energy conformer and other low-energy conformers. This analysis is crucial as the conformation of the side chain can significantly impact the molecule's interactions with biological targets. The presence of flexible alkoxy side chains is known to influence the properties of aromatic compounds. acs.orgkoreascience.kr

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable tools to analyze the distribution of electrons and predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgschrodinger.com A smaller gap generally suggests higher reactivity. wuxiapptec.com

For 7-(3-chloropropoxy)isoquinoline, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring, while the LUMO will also be located on the aromatic system. The 7-alkoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted isoquinoline. The chlorine atom, being electron-withdrawing, will have a more complex effect on the electronic structure.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Isoquinoline and Related Derivatives (Note: These values are illustrative and the actual values for 7-(3-chloropropoxy)isoquinoline will depend on the specific computational method and basis set used.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Isoquinoline | -8.53 | - | - | leidenuniv.nl |

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | scirp.org |

| Substituted Isoquinoline 1 | -5.762 | -1.938 | 3.824 | nih.gov |

| Substituted Isoquinoline 2 | -5.811 | -2.061 | 3.750 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.

For 7-(3-chloropropoxy)isoquinoline, the MEP map would be expected to show:

Negative Potential (Red/Yellow): The region around the nitrogen atom in the isoquinoline ring due to its lone pair of electrons. The oxygen atom of the propoxy group will also exhibit a negative potential. These are the primary sites for electrophilic attack.

Positive Potential (Blue): The hydrogen atoms attached to the aromatic ring and the alkyl chain will show positive potential. The carbon atom attached to the chlorine (Cγ) will also likely have a degree of positive potential due to the electronegativity of the chlorine atom.

Neutral Potential (Green): The carbon framework of the molecule will generally be in the neutral potential range.

The MEP map provides a clear visual representation of where the molecule is most likely to interact with other charged or polar species. researchgate.netresearchgate.netresearchgate.net

Nucleophilicity and Electrophilicity Indices

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. researchgate.netnih.govresearchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal amount of electronic charge from the environment.

The reactivity of the isoquinoline ring is well-established. Electrophilic substitution typically occurs on the benzene (B151609) ring, with positions 5 and 8 being the most favored. youtube.com Nucleophilic substitution, on the other hand, preferentially occurs at position 1 in the pyridine (B92270) ring. youtube.com

For 7-(3-chloropropoxy)isoquinoline, the electron-donating 7-alkoxy group would further activate the benzene ring towards electrophilic attack, likely enhancing the reactivity at positions 5 and 8. The reactivity towards nucleophiles would primarily be directed at the pyridine ring, with the C1 position being the most susceptible to attack. Additionally, the chloropropoxy side chain introduces another potential site for nucleophilic substitution at the carbon atom bonded to the chlorine.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For 7-(3-chloropropoxy)isoquinoline and its derivatives, MD simulations can reveal their conformational flexibility and the influence of the surrounding solvent environment.

Conformational Flexibility: The 3-chloropropoxy side chain of 7-(3-chloropropoxy)isoquinoline introduces a degree of flexibility to the otherwise rigid isoquinoline core. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations and the barriers between them. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a target's binding site. The distribution of dihedral angles within the chloropropoxy chain can be monitored throughout the simulation to characterize its flexibility. Studies on similar flexible molecules have shown that even subtle changes in conformational preferences can significantly impact biological outcomes. mdpi.commdpi.com

Solvation Effects: The interaction of 7-(3-chloropropoxy)isoquinoline with its solvent environment, typically water in biological systems, is critical to its behavior. MD simulations explicitly model solvent molecules, allowing for the study of solvation shells and hydrogen bonding patterns. The solvation process can influence the conformational equilibrium of the molecule by stabilizing certain conformers over others. mdpi.com Understanding these solvation effects is essential for accurately predicting the molecule's properties in a biological context. Implicit solvent models can also be employed to reduce computational cost while still capturing the essential dielectric response of the solvent. mdpi.com

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological targets of 7-(3-chloropropoxy)isoquinoline derivatives and in designing new compounds with enhanced affinity and selectivity. nih.govresearchgate.net

Once a potential biological target is identified, molecular docking can be used to predict the binding mode of 7-(3-chloropropoxy)isoquinoline derivatives within the active site. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. nih.govresearchgate.net

The analysis of the top-ranked docking poses reveals key interactions between the ligand and the protein, such as:

Hydrogen Bonds: The nitrogen atom in the isoquinoline ring and the oxygen atom of the propoxy chain can act as hydrogen bond acceptors, while potential hydrogen bond donors on the protein can interact with them.

Hydrophobic Interactions: The aromatic isoquinoline ring system can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atom on the propoxy chain can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Studies on analogous isoquinoline and quinoline derivatives have demonstrated the importance of such interactions in determining their biological activity. nih.govnih.gov For instance, the ability to form specific hydrogen bonds or fit into a hydrophobic pocket can be a critical determinant of a compound's efficacy. nih.gov

Scoring functions are at the heart of molecular docking programs. wikipedia.org They are mathematical models used to estimate the binding free energy of a ligand-protein complex. wikipedia.orgst-andrews.ac.uk There are several types of scoring functions:

Force-Field-Based: These functions calculate the non-covalent interaction energies (van der Waals and electrostatic) between the ligand and the protein. st-andrews.ac.uk

Empirical: These functions are derived from fitting to experimental binding data and use a set of weighted energy terms to predict binding affinity. researchgate.netst-andrews.ac.uk

Knowledge-Based: These functions are based on statistical potentials derived from the analysis of known protein-ligand crystal structures. wikipedia.org

Machine Learning-Based: More recently, machine learning models, such as deep learning and random forests, have been trained on large datasets to predict binding affinities with high accuracy. researchgate.net

The predictive power of a scoring function is assessed by its ability to correctly rank known active compounds over inactive ones and to reproduce the experimentally determined binding poses. researchgate.netnih.gov The choice of scoring function can significantly impact the outcome of a docking study, and often, a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions. st-andrews.ac.uk

Table 1: Common Scoring Functions in Molecular Docking

| Scoring Function Type | Examples | Principle |

| Force-Field-Based | DOCK, Gold | Calculates intermolecular energies based on classical mechanics. st-andrews.ac.uknih.gov |

| Empirical | X-Score, AutoDock Vina | Uses regression analysis on experimental data to derive a scoring equation. st-andrews.ac.uk |

| Knowledge-Based | PMF, DrugScore | Derives statistical potentials from databases of protein-ligand complexes. wikipedia.org |

| Machine Learning-Based | RF-Score, NNScore | Utilizes machine learning algorithms trained on large datasets to predict binding affinity. researchgate.net |

Pharmacophore Modeling and Virtual Screening Applications for Discovery

Pharmacophore modeling is a powerful technique in computational drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govyoutube.com

A pharmacophore model for derivatives of 7-(3-chloropropoxy)isoquinoline would typically include features such as:

Aromatic rings

Hydrogen bond acceptors (e.g., the isoquinoline nitrogen and ether oxygen)

Hydrogen bond donors (if applicable in derivatives)

Hydrophobic groups

A halogen bond donor (the chlorine atom)

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govacs.org This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds with diverse chemical scaffolds that are likely to be active against the target of interest. nih.govacs.org The identified hits can then be subjected to further computational analysis, such as molecular docking, and experimental testing to validate their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For 7-(3-chloropropoxy)isoquinoline and its derivatives, QSAR models can be developed to predict their activity and guide the design of more potent analogs. nih.gov

A QSAR study involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu For QSAR studies of 7-(3-chloropropoxy)isoquinoline derivatives, a variety of descriptors can be calculated, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc. ucsb.edu

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometric Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume. dergipark.org.tr

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). ucsb.edutrdizin.gov.tr

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor of a molecule's hydrophobicity. dergipark.org.trtrdizin.gov.tr

The selection of the most relevant descriptors is a critical step in QSAR modeling. Techniques such as correlation analysis and feature selection algorithms are used to identify the descriptors that have the strongest correlation with the biological activity and to avoid overfitting the model. trdizin.gov.tr

Table 2: Key Molecular Descriptors in QSAR

| Descriptor Class | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. nih.gov |

| Topological | Connectivity Indices | Atomic arrangement and branching. nih.gov |

| Geometric | Molecular Volume | Three-dimensional size of the molecule. dergipark.org.tr |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity. ucsb.edutrdizin.gov.tr |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. dergipark.org.trtrdizin.gov.tr |

Statistical Validation and Model Robustness

The credibility and predictive power of any theoretical and computational model, particularly in the realm of Quantitative Structure-Activity Relationship (QSAR) studies, are fundamentally dependent on rigorous statistical validation and an assessment of its robustness. For 7-(3-Chloropropoxy)isoquinoline and its derivatives, while specific QSAR models and their validation are not extensively detailed in publicly available literature, the established principles of statistical validation for isoquinoline derivatives in general provide a clear framework for ensuring the reliability of such models. This section outlines the critical statistical methodologies and parameters that are essential for this validation process.

The primary goal of statistical validation is to ascertain that the developed model is not a result of chance correlation and possesses a high predictive capability for new, untested compounds. This is achieved through a combination of internal and external validation techniques.

Internal Validation:

Internal validation techniques assess the stability and predictive accuracy of the model using the original dataset from which it was developed. Key methods include:

Cross-Validation (Leave-one-out - LOO): This is a widely used method where one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity.

Y-Randomization (Scrambling): To ensure the model is not due to a chance correlation between the descriptors and the biological activity, the response vector (biological activity) is randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. For a robust model, the resulting randomized models should have significantly lower q² and R² values than the original model. nih.gov

External Validation:

External validation involves challenging the model with a set of compounds (the test set) that were not used in the model development (the training set). This is considered the most stringent test of a model's predictive power. The performance of the model on the test set is evaluated using several statistical metrics.

A critical analysis of QSAR models for various N-Tosyl-1,2,3,4-Tetrahydroisoquinoline derivatives highlighted the importance of robust validation. nih.gov While some models showed high performance in training, their predictive accuracy for external test sets was low, emphasizing the necessity of rigorous external validation. nih.gov

Key Statistical Parameters:

The statistical health and predictive power of a QSAR model are judged by a suite of parameters. These parameters provide a quantitative measure of the model's goodness-of-fit, stability, and predictive ability.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It indicates the goodness of fit of the model to the training data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | A measure of the model's internal predictive ability, determined by leave-one-out cross-validation. | > 0.5 |

| External Validation Correlation Coefficient | R²ext | The correlation coefficient between the observed and predicted activities for the external test set. | > 0.6 |

| Root Mean Square Error of Prediction | RMSEP | Measures the average magnitude of the errors in predictions for the test set. | As low as possible |

| Concordance Correlation Coefficient | CCC | Measures the agreement between two variables (e.g., predicted and observed values), assessing both correlation and identity. | Close to 1 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

For instance, QSAR studies on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives reported statistically validated models with good predictive power, demonstrating the applicability of these validation techniques to the isoquinoline scaffold.

Model Robustness:

A robust model is one that is not overly sensitive to the addition or removal of a few compounds from the dataset. The robustness of a model is often assessed using the Y-randomization test. If the scrambled models show very low correlation coefficients, it confirms that the original model is robust and not a product of random chance. nih.gov In a study on pyrimido-isoquinolin-quinone derivatives, Y-randomization was employed, and the resulting low q² values for the randomized models demonstrated the robustness of the original CoMFA and CoMSIA models. nih.gov

Molecular Mechanisms of Biological Interaction and Target Elucidation Non Clinical Research Focus

Investigation of Receptor Binding Profiles (In Vitro Biochemical Assays)

The initial step in elucidating the mechanism of action for a novel compound like 7-(3-Chloropropoxy)isoquinoline would involve comprehensive screening against a panel of known biological receptors. These assays are crucial for identifying potential molecular targets and predicting pharmacological effects.

Radioligand Displacement Binding Assays

Radioligand displacement binding assays are a gold-standard technique for quantifying the affinity of a test compound for a specific receptor. This method involves incubating a preparation of the target receptor with a radiolabeled ligand that is known to bind to it with high affinity and specificity. The addition of a non-radiolabeled test compound, such as 7-(3-Chloropropoxy)isoquinoline, would compete with the radioligand for binding to the receptor.

By measuring the decrease in radioactivity bound to the receptor at various concentrations of the test compound, a competition curve can be generated. From this curve, the inhibition constant (Ki) can be calculated, which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Hypothetical Data Table: Radioligand Displacement Assay for 7-(3-Chloropropoxy)isoquinoline

| Receptor Target | Radioligand | Ki (nM) of 7-(3-Chloropropoxy)isoquinoline |

| Dopamine (B1211576) D2 | [³H]Spiperone | Data Not Available |

| Serotonin 5-HT2A | [³H]Ketanserin | Data Not Available |

| Adrenergic α1 | [³H]Prazosin | Data Not Available |

| Muscarinic M1 | [³H]Pirenzepine | Data Not Available |

This table illustrates the type of data that would be generated from such assays. Currently, no such data is available for 7-(3-Chloropropoxy)isoquinoline.

Fluorescence-Based Binding Assays

An alternative to radioligand assays, fluorescence-based binding assays offer a non-radioactive method for determining binding affinity. These assays can be performed in several formats. One common approach is to use a fluorescently labeled ligand that binds to the target receptor. The binding event can be detected by changes in fluorescence polarization or Förster resonance energy transfer (FRET).

When a small, fluorescently labeled ligand tumbles freely in solution, it has a low fluorescence polarization value. Upon binding to a much larger receptor protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that displaces the fluorescent ligand will cause a decrease in this polarization, allowing for the determination of its binding affinity.

Hypothetical Data Table: Fluorescence Polarization Binding Assay for 7-(3-Chloropropoxy)isoquinoline

| Receptor Target | Fluorescent Ligand | IC50 (µM) of 7-(3-Chloropropoxy)isoquinoline |

| GABA-A | Fluorescent Benzodiazepine Analog | Data Not Available |

| NMDA | Fluorescent Antagonist | Data Not Available |

This table is a representation of potential findings. No published data exists for 7-(3-Chloropropoxy)isoquinoline using this method.

Enzyme Modulation Studies (In Vitro Enzymatic Assays)

Many therapeutic agents exert their effects by modulating the activity of specific enzymes. Therefore, it would be critical to investigate whether 7-(3-Chloropropoxy)isoquinoline can inhibit or activate key enzymes involved in physiological and pathological processes.

Inhibition/Activation Kinetics and Specificity Profiling

In vitro enzymatic assays are used to determine if a compound can alter the rate of an enzyme-catalyzed reaction. These assays typically involve incubating the enzyme with its substrate and measuring the formation of the product or the depletion of the substrate over time, both in the presence and absence of the test compound.

If the compound is found to be an inhibitor, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Specificity profiling against a panel of related enzymes is also crucial to assess the compound's selectivity.

Hypothetical Data Table: Enzyme Inhibition Profile of 7-(3-Chloropropoxy)isoquinoline

| Enzyme Target | Substrate | IC50 (µM) of 7-(3-Chloropropoxy)isoquinoline |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Data Not Available |

| Monoamine Oxidase A (MAO-A) | Kynuramine | Data Not Available |

| Acetylcholinesterase (AChE) | Acetylthiocholine | Data Not Available |

This table exemplifies the expected data from enzymatic assays. Such information is not currently available for 7-(3-Chloropropoxy)isoquinoline.

Mechanistic Enzymology via Isotope Effects or Mutagenesis

For compounds that show significant enzyme modulation, more advanced studies can be employed to understand the precise molecular interactions. Kinetic isotope effect studies, for instance, can reveal whether the compound affects bond-breaking steps in the enzymatic reaction.

Site-directed mutagenesis of the enzyme's active site can also provide valuable insights. By altering specific amino acid residues and observing the effect on the compound's inhibitory or activatory potential, researchers can map the binding site and identify key interactions.

Ion Channel Regulation Investigations (In Vitro Electrophysiological Methods)

Ion channels, which control the flow of ions across cell membranes, are another important class of drug targets. The effect of 7-(3-Chloropropoxy)isoquinoline on various ion channels would be investigated using in vitro electrophysiological techniques, such as patch-clamp electrophysiology.

This powerful technique allows for the direct measurement of ion currents through single channels or across the entire cell membrane. By applying the compound to cells expressing specific ion channels, researchers can determine if it acts as a blocker, opener, or modulator of channel activity.

Hypothetical Data Table: Ion Channel Activity of 7-(3-Chloropropoxy)isoquinoline

| Ion Channel | Cell Line | Effect (e.g., Block, Activation) | IC50 / EC50 (µM) |

| hERG (KCNH2) | HEK293 | Data Not Available | Data Not Available |

| Nav1.5 (SCN5A) | CHO | Data Not Available | Data Not Available |

| Cav1.2 (CACNA1C) | tsA-201 | Data Not Available | Data Not Available |

This table illustrates the type of data that would be generated from electrophysiological studies. At present, no such data has been published for 7-(3-Chloropropoxy)isoquinoline.

Patch-Clamp Techniques for Current Measurements

Patch-clamp techniques are the gold standard for investigating the effects of a compound on ion channel function, providing high-resolution recording of ionic currents across the cell membrane. acs.org While direct evidence for the effect of 7-(3-chloropropoxy)isoquinoline on specific ion channels is not yet publicly available, the general approach to such an investigation would involve the use of various patch-clamp configurations (whole-cell, inside-out, outside-out) on a panel of cell lines expressing different ion channels.

For instance, given that some isoquinoline (B145761) alkaloids are known to interact with neuronal signaling, initial studies might focus on channels prevalent in the nervous system, such as voltage-gated sodium, potassium, and calcium channels. The objective would be to determine if 7-(3-chloropropoxy)isoquinoline modulates channel gating, conductance, or kinetics.

Hypothetical Research Findings:

| Ion Channel Subtype | Cell Line | Patch-Clamp Configuration | Observed Effect of 7-(3-Chloropropoxy)isoquinoline | IC₅₀/EC₅₀ (µM) |

|---|---|---|---|---|

| Naᵥ1.7 | HEK293 | Whole-Cell | Inhibition of peak inward current | 15.2 |

| Kᵥ1.3 | Jurkat | Whole-Cell | Blockade of outward current | 8.5 |

| Caᵥ2.2 | SH-SY5Y | Whole-Cell | No significant effect | > 100 |

Calcium Imaging for Receptor-Operated Channel Activity

Calcium imaging is a powerful technique to assess the activity of receptor-operated channels (ROCs) and other signaling pathways that modulate intracellular calcium concentrations. This method utilizes fluorescent calcium indicators to visualize changes in cytosolic calcium levels in real-time upon receptor activation.

To investigate the role of 7-(3-chloropropoxy)isoquinoline, cultured cells would be loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM). The cells would then be stimulated with an agonist known to activate a specific ROC, and the resulting calcium transient would be measured in the presence and absence of the test compound. A change in the amplitude, duration, or kinetics of the calcium signal would indicate a modulatory effect of 7-(3-chloropropoxy)isoquinoline on the receptor or the downstream signaling cascade.

Hypothetical Research Findings:

| Receptor Target | Cell Line | Agonist | Effect of 7-(3-Chloropropoxy)isoquinoline on Calcium Response | Potency (IC₅₀/EC₅₀ in µM) |

|---|---|---|---|---|

| P2X₇ Receptor | A375 | BzATP | Inhibition of agonist-induced calcium influx | 12.8 |

| TRPV1 | HEK293-TRPV1 | Capsaicin | Potentiation of agonist-induced calcium influx | 5.2 |

| Muscarinic M₃ Receptor | CHO-M3 | Carbachol | No significant effect on calcium release from internal stores | > 50 |

Cellular Signaling Pathway Interrogation (Cell-Based Assays - Non-Clinical)

Cell-based assays are indispensable for dissecting the intricate signaling networks affected by a compound. Given that many isoquinoline derivatives exhibit anticancer properties by influencing cell proliferation and survival, a battery of cell-based assays would be employed to probe the mechanism of action of 7-(3-chloropropoxy)isoquinoline. nih.govnih.gov

Reporter Gene Assays for Gene Expression Modulation

Reporter gene assays are a sensitive method to determine if a compound affects the transcriptional activity of a specific gene or signaling pathway. In these assays, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or β-galactosidase).

To assess the impact of 7-(3-chloropropoxy)isoquinoline, cells would be transfected with a reporter construct for a pathway implicated in cancer, such as NF-κB, p53, or STAT3. A change in reporter activity following treatment with the compound would suggest an effect on that signaling cascade.

Hypothetical Research Findings:

| Signaling Pathway | Reporter Construct | Cell Line | Effect of 7-(3-Chloropropoxy)isoquinoline | Fold Change in Reporter Activity |

|---|---|---|---|---|

| NF-κB | NF-κB-Luc | HeLa | Inhibition of TNF-α induced activation | -2.5 |

| p53 | p53-Luc | MCF-7 | Activation of p53 transcriptional activity | +3.1 |

| STAT3 | STAT3-Luc | A549 | Inhibition of IL-6 induced activation | -1.8 |

Western Blotting and Immunoprecipitation for Protein Expression and Post-Translational Modifications

Western blotting is a cornerstone technique for quantifying the expression levels of specific proteins and their post-translational modifications, such as phosphorylation. Immunoprecipitation can be used to isolate specific proteins to study their interaction partners.

In the context of 7-(3-chloropropoxy)isoquinoline, Western blotting could be used to examine its effect on key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major signaling pathways (e.g., Akt, MAPK). For instance, since some isoquinoline derivatives act as PARP inhibitors, one could investigate the cleavage of PARP, a hallmark of apoptosis. nih.gov

Hypothetical Research Findings:

| Protein Target | Cell Line | Treatment Condition | Observed Change in Protein Level/Modification |

|---|---|---|---|

| Cleaved PARP | SKOV3 | 24h treatment | Increased levels of cleaved PARP |

| Phospho-Akt (Ser473) | PC-3 | 1h treatment | Decreased phosphorylation |

| Cyclin D1 | HCT116 | 48h treatment | Downregulation of protein expression |

| Bcl-2 | MCF-7 | 24h treatment | Decreased protein expression |

High-Content Screening for Mechanistic Cellular Phenotypes

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effect. researchoutreach.org This approach is particularly useful for identifying potential mechanisms of action by comparing the phenotypic profile of a test compound to that of reference compounds with known targets.

An HCS campaign for 7-(3-chloropropoxy)isoquinoline would involve treating cells with the compound and staining for various cellular markers (e.g., nuclear morphology, cytoskeletal organization, mitochondrial membrane potential). The resulting multiparametric data would be analyzed to identify significant phenotypic changes and to cluster the compound with known bioactive molecules.

Hypothetical Research Findings:

| Cellular Feature | Cell Line | Observed Phenotype with 7-(3-Chloropropoxy)isoquinoline | Potential Mechanistic Implication |

|---|---|---|---|

| Nuclear Size and Intensity | U2OS | Increase in nuclear area and DNA content | Cell cycle arrest at G2/M phase |

| Mitochondrial Membrane Potential | A549 | Decrease in potential (JC-1 staining) | Induction of apoptosis via the intrinsic pathway |

| Cytoskeletal Integrity | HeLa | Disruption of microtubule network | Interaction with tubulin dynamics |

Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful tool for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically achieved by staining cells with a DNA-intercalating dye, such as propidium (B1200493) iodide, and measuring the fluorescence intensity of individual cells. nih.gov Given that many anticancer agents, including some isoquinoline alkaloids, exert their effects by inducing cell cycle arrest, this analysis is a critical component of mechanistic studies. nih.gov

To evaluate the effect of 7-(3-chloropropoxy)isoquinoline, cancer cell lines would be treated with the compound for various durations. The cells would then be fixed, stained, and analyzed by flow cytometry. An accumulation of cells in a particular phase of the cell cycle would indicate that the compound interferes with cell cycle progression at that checkpoint. The trans-cell cycle effects of PARP inhibitors, for example, can lead to a profound cell cycle delay in the second S phase after treatment. nih.gov

Hypothetical Research Findings:

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Observed Effect on Cell Cycle Distribution |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 24 | Accumulation of cells in the G2/M phase |

| HCT116 (Colon Cancer) | 5 | 48 | Increase in the sub-G1 population (indicative of apoptosis) |

| A549 (Lung Cancer) | 10 | 24 | S-phase arrest |

Apoptosis Induction Mechanisms (e.g., Caspase Activation)

There is no available scientific literature that describes the pro-apoptotic activity of 7-(3-Chloropropoxy)isoquinoline. Studies detailing its ability to induce programmed cell death or activate key mediator proteins, such as caspases, have not been published. Therefore, no data on its potential to trigger caspase-8, caspase-9, or effector caspases like caspase-3 can be provided.

Biophysical Characterization of Protein-Ligand Interactions

No biophysical studies characterizing the direct binding of 7-(3-Chloropropoxy)isoquinoline to any protein target have been reported. The techniques essential for understanding such interactions have not been applied to this specific compound in the available literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Data from Surface Plasmon Resonance (SPR) studies, which would provide insight into the binding kinetics (association and dissociation rates) and affinity of 7-(3-Chloropropoxy)isoquinoline with a protein target, are absent from public records.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

There are no published Isothermal Titration Calorimetry (ITC) experiments for this compound. Such studies would be necessary to determine the thermodynamic profile of its binding interactions, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), but this information remains uncharacterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Observed Binding and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing ligand binding and resulting conformational shifts in target proteins. However, no NMR studies detailing the interaction of 7-(3-Chloropropoxy)isoquinoline with a biological macromolecule are available.

Subcellular Localization Studies (Microscopic Techniques)

Research to determine the specific location of 7-(3-Chloropropoxy)isoquinoline within a cell has not been documented.

Fluorescence Microscopy and Confocal Microscopy

There are no reports on the use of fluorescence or confocal microscopy to visualize the subcellular distribution of 7-(3-Chloropropoxy)isoquinoline. Such studies would require the compound to be inherently fluorescent or tagged with a fluorescent probe, and this work has not been published.

Super-Resolution Microscopy for Nanoscale Localization

Super-resolution microscopy (SRM) represents a family of advanced imaging techniques that circumvent the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. technologynetworks.comibidi.com Conventional light microscopy is restricted to a resolution of approximately 200 nanometers, which is insufficient to resolve the fine details of many subcellular architectures. technologynetworks.com SRM techniques achieve higher resolution, with some methods reaching down to the single-digit nanometer scale, by employing sophisticated strategies to control the fluorescence emission of probes. technologynetworks.comfrontiersin.org These methods can be broadly categorized into deterministic and stochastic approaches.

Deterministic methods, such as Stimulated Emission Depletion (STED) microscopy, enhance resolution by spatially confining the area of fluorescence emission. technologynetworks.comresearchgate.net This is achieved by using a second, donut-shaped laser beam to deactivate fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. researchgate.net Structured Illumination Microscopy (SIM) is another deterministic technique that illuminates the sample with a patterned light, creating moiré fringes that can be computationally reconstructed to yield a higher-resolution image. researchgate.netwikipedia.org

Stochastic methods, including Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), rely on the temporal separation of fluorescence signals from individual molecules. nih.govnih.gov In these techniques, a small, random subset of photoswitchable or photoactivatable fluorescent probes is activated and imaged in each frame. nih.gov By precisely localizing the center of each single-molecule emission over thousands of frames, a composite super-resolved image is constructed. nih.gov The choice of fluorescent probe is critical for all SRM techniques, as the photophysical properties of the probe directly impact the achievable resolution and image quality. frontiersin.orgnih.gov

While the direct application of 7-(3-Chloropropoxy)isoquinoline in super-resolution microscopy has not been extensively documented in peer-reviewed literature, its structural components suggest a potential utility as a scaffold for designing targeted fluorescent probes. The isoquinoline core is a well-established heterocyclic framework known to be present in many biologically active and fluorescent molecules. mdpi.comunimi.itnih.gov The inherent fluorescence of certain isoquinoline derivatives provides a foundation for their development as imaging agents. mdpi.comunimi.itnih.gov

The 3-chloropropoxy substituent on the isoquinoline ring offers a versatile chemical handle for bioconjugation. The terminal chlorine atom can be displaced by nucleophilic groups present in biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues in proteins. This allows for the covalent attachment of the isoquinoline fluorophore to a specific biological target of interest. By tagging a protein or other macromolecule with 7-(3-Chloropropoxy)isoquinoline, its precise location within the cell can be visualized using super-resolution microscopy.

The photophysical properties of the isoquinoline core, such as its absorption and emission spectra, quantum yield, and photostability, would be key determinants of its suitability for different SRM modalities. For instance, probes with high photostability are desirable for STED microscopy to withstand the high laser intensities used for depletion. For PALM and STORM, the ability to control the on-off switching of the fluorophore is paramount. While the specific photophysical characteristics of 7-(3-Chloropropoxy)isoquinoline would require experimental determination, the broader class of isoquinoline derivatives has shown promise as fluorophores. unimi.itnih.govnih.gov

The following table provides a hypothetical overview of how the properties of a probe derived from 7-(3-Chloropropoxy)isoquinoline could be tailored for super-resolution microscopy applications.

| Property | Desired Characteristic for SRM | Potential Role of 7-(3-Chloropropoxy)isoquinoline |

| Fluorophore Core | Bright and photostable emission | The isoquinoline ring system serves as the core fluorophore. mdpi.comunimi.it |

| Targeting Moiety | Specific binding to a biological target | The 3-chloropropoxy group acts as a reactive linker for conjugation to biomolecules. |

| Photostability | High resistance to photobleaching | Chemical modifications to the isoquinoline core could enhance photostability. |

| Photoswitching | Controllable activation/deactivation | Introduction of photoswitchable groups to the isoquinoline scaffold would be necessary for PALM/STORM. |

Once conjugated to a target, the nanoscale localization of the 7-(3-Chloropropoxy)isoquinoline-derived probe could be determined with high precision using various super-resolution techniques. The table below illustrates the typical resolution capabilities of common SRM methods.

| Super-Resolution Technique | Typical Lateral Resolution | Typical Axial Resolution |

| Confocal Microscopy (for comparison) | ~200 nm | ~500 nm |

| Structured Illumination Microscopy (SIM) | ~120 nm | ~350 nm researchgate.net |

| Stimulated Emission Depletion (STED) | 20-50 nm | 50-150 nm |

| Localization Microscopy (PALM/STORM) | 10-20 nm | 25-50 nm |

Structure Activity Relationship Sar Studies for 7 3 Chloropropoxy Isoquinoline Derivatives

Systematic Elucidation of Key Pharmacophoric Elements

The biological activity of 7-(3-chloropropoxy)isoquinoline derivatives is intrinsically linked to the precise arrangement of their molecular features, which interact with specific biological targets. Pharmacophore modeling, a computational approach, helps to identify these essential features, which typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

For isoquinoline-based compounds, the nitrogen atom in the isoquinoline (B145761) ring often acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a receptor's binding pocket. The 7-alkoxy substituent, in this case, the 3-chloropropoxy group, contributes to the hydrophobic interactions and can also participate in hydrogen bonding. nih.gov The isoquinoline ring itself provides a rigid scaffold and engages in aromatic interactions, such as pi-pi stacking, with the target protein. nih.gov

Studies on related quinoline (B57606) and isoquinoline derivatives have highlighted the importance of these pharmacophoric elements in their anticancer and enzyme-inhibitory activities. nih.govnih.govnih.gov For instance, in the context of kinase inhibition, the isoquinoline core can mimic the adenine (B156593) region of ATP, while the substituents at various positions explore different pockets of the kinase domain. nih.gov The precise spatial arrangement of these features is paramount for high-affinity binding and potent biological activity.

Impact of Isoquinoline Ring Substituents on Biological Interactions

Substituents on the isoquinoline ring play a pivotal role in modulating the biological activity of 7-(3-chloropropoxy)isoquinoline derivatives. The nature, size, and electronic properties of these substituents can significantly influence the compound's affinity for its target, as well as its pharmacokinetic properties.

Research on various isoquinoline analogues has demonstrated that the introduction of different functional groups on the heterocyclic ring system can lead to substantial changes in biological potency. nih.govnih.gov For example, a review of isoquinoline alkaloids indicates that substitutions at the C-7 position of the isoquinoline nucleus are known to affect their bioactivity. rsc.org

In a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, the inhibitory effect on myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase was found to be dependent on the nature of the substituents at the 7-position. nih.govnih.gov This underscores the importance of the 7-position in fine-tuning the biological profile of isoquinoline-based inhibitors.

The following table, while not exhaustive for the specific 7-(3-chloropropoxy) scaffold due to limited direct literature, illustrates the general principle of how substituents on the isoquinoline ring can impact biological activity based on studies of related compounds.

Table 1: Illustrative Impact of Isoquinoline Ring Substituents on Biological Activity (General)

| Substituent Position | Substituent Type | General Impact on Activity | Reference |

| C1 | Aryl or Heteroaryl Groups | Can significantly enhance anticancer activity. | nih.gov |

| C4 | Phenylamino (B1219803) Group | Introduction of a phenylamino group can lead to potent kinase inhibition. | researchgate.net |

| C5, C8 | Disubstitution | Can lead to effective inhibition of Mycobacterium tuberculosis. | nih.gov |

| C6, C7 | Dimethoxy Groups | Often found in potent kinase inhibitors. | nih.govnuph.edu.ua |

| C7 | Various Substituents | Directly influences inhibitory activity against various enzymes. | nih.govnih.govrsc.orgnih.gov |

Role of the 3-Chloropropoxy Chain in Modulating Activity

Chain Length Variation and its Influence

While specific data for the systematic variation of the propoxy chain in 7-(3-chloropropoxy)isoquinoline is scarce in publicly available literature, studies on other O-alkylated heterocyclic compounds provide valuable insights. For instance, in a series of O-(hydroxyalkyl) substituted isoquinolin-1-ones, an O-(3-hydroxypropyl) substituent exhibited the best antitumor activity, suggesting an optimal chain length for this particular scaffold and biological target. nih.gov

Generally, a shorter alkyl chain may not be long enough to reach a key interaction point, while an excessively long chain could introduce steric hindrance or unfavorable hydrophobic interactions. The optimal chain length is therefore a delicate balance of these factors and is specific to the target being addressed.

Halogen Identity and Positional Isomerism Effects

The presence of a halogen atom on the propoxy chain introduces another layer of complexity and a potential avenue for optimizing biological activity. The identity of the halogen (e.g., fluorine, chlorine, bromine) and its position on the alkyl chain can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability.

The chlorine atom in the 3-chloropropoxy group is an electron-withdrawing group, which can influence the electronic environment of the entire molecule. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Ether Linkage Modifications

The ether linkage that connects the propoxy chain to the isoquinoline ring is another key structural feature that can be modified to modulate biological activity. This linkage provides a degree of conformational flexibility, allowing the side chain to adopt an optimal orientation within the binding site.

Modifications to the ether linkage, such as replacing the oxygen atom with a sulfur atom (thioether) or a nitrogen atom (aminoether), would significantly alter the electronic properties, bond angles, and hydrogen bonding capacity of the linker. Such changes can have a profound impact on the compound's binding affinity and selectivity.

For instance, replacing the ether oxygen with sulfur to create a thioether linkage would increase the lipophilicity and alter the geometry of the connection. While direct studies on ether linkage modifications for 7-(3-chloropropoxy)isoquinoline are limited, research on other bioactive molecules has shown that such modifications can lead to significant changes in pharmacological properties. researchgate.net

Stereochemical Effects on Biological Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. When a molecule and its target, such as an enzyme or receptor, are chiral, they often exhibit stereospecific interactions, meaning that one stereoisomer will have a significantly different biological effect than the other(s).

While 7-(3-chloropropoxy)isoquinoline itself is not chiral, the introduction of chiral centers into its derivatives, for example, through substitution on the propoxy chain or the isoquinoline ring, would result in stereoisomers. These enantiomers or diastereomers could exhibit different binding affinities for their biological targets.

A review of isoquinoline alkaloids highlights that stereoisomers of these compounds can exhibit different biological activities. nih.gov For example, different stereoisomers of the isoquinoline alkaloid tomentelline A showed varying degrees of hepatoprotective activities. nih.gov This underscores the general principle that the specific 3D shape of a molecule is crucial for its interaction with biological macromolecules. Therefore, the synthesis and biological evaluation of individual stereoisomers of any chiral derivative of 7-(3-chloropropoxy)isoquinoline would be essential for a complete understanding of its SAR and for the development of a potentially more potent and selective therapeutic agent.

Conformational Restriction and Analogue Design

Conformational restriction is a key strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding to a biological target. For the flexible 3-chloropropoxy side chain of 7-(3-chloropropoxy)isoquinoline, several approaches could be envisioned to create more rigid analogues.

One common strategy involves the incorporation of the flexible chain into a ring system. For instance, the propoxy chain could be cyclized back onto the isoquinoline core or onto an adjacent substituent. This would limit the number of accessible conformations, potentially locking the molecule into a more bioactive shape.

Another approach is the introduction of steric hindrance to restrict rotation around key single bonds. For example, adding substituents to the propoxy chain could influence its preferred orientation relative to the isoquinoline ring.

However, without specific SAR data or a known biological target for 7-(3-chloropropoxy)isoquinoline, the design of conformationally restricted analogues remains speculative. The optimal conformation for activity is unknown, making it challenging to predict which rigid analogues would be beneficial.

Rational Design of Novel Analogues Based on SAR Insights

Rational drug design relies heavily on established SAR. In the absence of such data for 7-(3-chloropropoxy)isoquinoline, any design of novel analogues would be based on insights from related, but distinct, chemical series.

For example, studies on other 7-alkoxyisoquinoline derivatives acting on specific biological targets, such as kinases or G-protein coupled receptors, could provide a starting point. These studies might indicate whether shorter, longer, or branched alkoxy chains are preferred at the 7-position. They might also suggest which terminal functional groups on the alkoxy chain are favorable for activity.